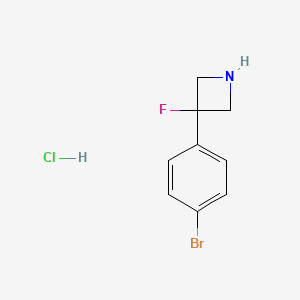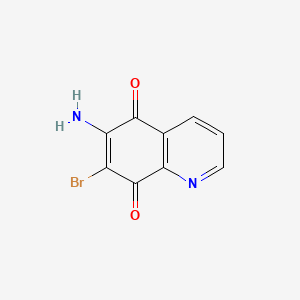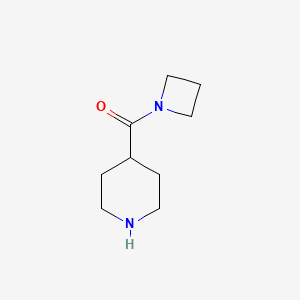![molecular formula C15H22BrNO3 B8093190 b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)
b-[(Boc-amino)methyl]-2-bromobenzenepropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-[(Boc-amino)methyl]-2-bromobenzenepropanol: is a chemical compound with the molecular formula C15H22BrNO3. It is characterized by the presence of a bromine atom, a tert-butyl carbamate (Boc) protected amino group, and a hydroxyl group attached to a benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of b-[(Boc-amino)methyl]-2-bromobenzenepropanol typically involves multiple steps:
Bromination: The starting material, 2-bromobenzenepropanol, is prepared by brominating benzenepropanol using bromine in the presence of a catalyst such as iron(III) bromide.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the Boc-protected amino group.
Coupling Reaction: The Boc-protected amino group is then coupled with the brominated benzenepropanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the bromination and protection reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in b-[(Boc-amino)methyl]-2-bromobenzenepropanol can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like sodium azide (NaN3) to form azido derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium azide (NaN3), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of azido derivatives.
科学研究应用
Chemistry
In organic synthesis, b-[(Boc-amino)methyl]-2-bromobenzenepropanol is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to modify biomolecules. The Boc-protected amino group can be deprotected under mild acidic conditions to reveal the free amino group, which can then be conjugated to other biomolecules.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it useful for creating drug candidates with desired biological activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatile reactivity allows for the creation of customized products for specific applications.
作用机制
The mechanism by which b-[(Boc-amino)methyl]-2-bromobenzenepropanol exerts its effects depends on the specific chemical reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The bromine atom is replaced by a hydrogen atom through the donation of electrons from the reducing agent.
Substitution: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.
相似化合物的比较
Similar Compounds
b-[(Boc-amino)methyl]-2-chlorobenzenepropanol: Similar structure but with a chlorine atom instead of bromine.
b-[(Boc-amino)methyl]-2-fluorobenzenepropanol: Similar structure but with a fluorine atom instead of bromine.
b-[(Boc-amino)methyl]-2-iodobenzenepropanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
b-[(Boc-amino)methyl]-2-bromobenzenepropanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity make it suitable for certain substitution reactions that are less favorable with chlorine or fluorine.
属性
IUPAC Name |
tert-butyl N-[2-[(2-bromophenyl)methyl]-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-11(10-18)8-12-6-4-5-7-13(12)16/h4-7,11,18H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHUPGPFPHEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride](/img/structure/B8093114.png)
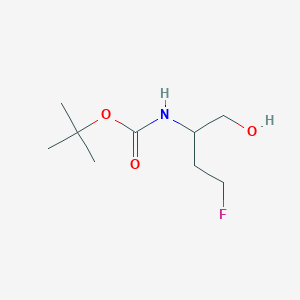
![tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8093126.png)
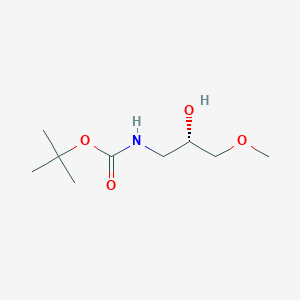

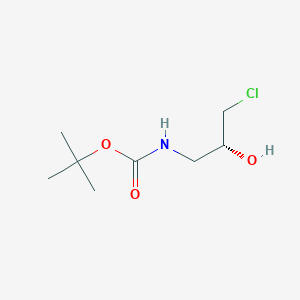
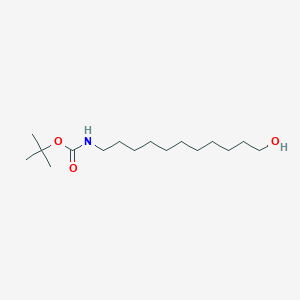
![[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate](/img/structure/B8093171.png)
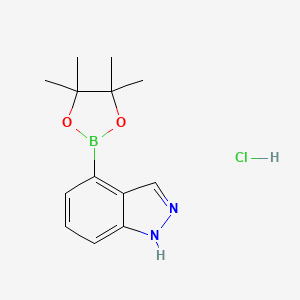
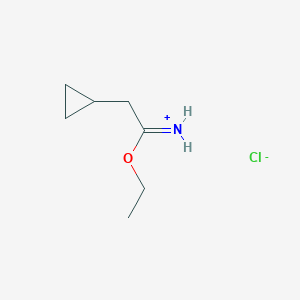
![tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate](/img/structure/B8093200.png)
